1-Cyanoethane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

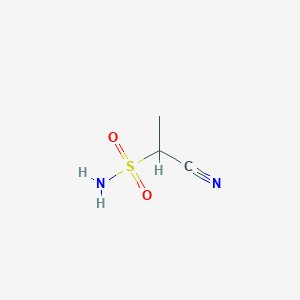

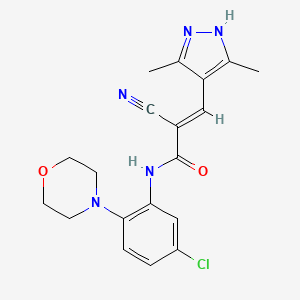

1-Cyanoethane-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₆N₂O₂S It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO₂NH₂) attached to an ethane backbone

Mécanisme D'action

Target of Action

1-Cyanoethane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. This competition inhibits the normal enzymatic activity, preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a precursor for the production of nucleotides, the building blocks of DNA. By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial cells from replicating their DNA, thereby inhibiting cell division and growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the site of action.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug inhibits DNA replication in bacterial cells. This stops the bacteria from dividing and proliferating, thereby controlling the spread of the bacterial infection .

Action Environment

The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the temperature. For instance, the storage temperature for this compound is typically around 4 degrees Celsius .

Analyse Biochimique

Biochemical Properties

1-Cyanoethane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .

Temporal Effects in Laboratory Settings

Sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time .

Dosage Effects in Animal Models

Sulfonamides are widely used in veterinary medicine, and their effects can vary with dosage .

Metabolic Pathways

Sulfonamides are known to inhibit the synthesis of folic acid, a crucial component for DNA replication in bacteria .

Méthodes De Préparation

1-Cyanoethane-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . Industrial production methods often utilize similar oxidative coupling reactions due to their efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

1-Cyanoethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Applications De Recherche Scientifique

1-Cyanoethane-1-sulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Comparaison Avec Des Composés Similaires

1-Cyanoethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole. . Similar compounds include:

Sulfanilamide: A widely used antibacterial agent.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Sulfonimidates: Used as intermediates in the synthesis of other organosulfur compounds.

Propriétés

IUPAC Name |

1-cyanoethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-3(2-4)8(5,6)7/h3H,1H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVAMAVZNZLSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2877769.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2877772.png)

![N5-(3-chloro-4-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2877774.png)

![(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride](/img/structure/B2877775.png)

![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)

![1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2877781.png)

![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B2877788.png)